molecular formula C10H16ClNO B13006802 4-Amino-4-phenylbutan-1-ol hydrochloride

4-Amino-4-phenylbutan-1-ol hydrochloride

Cat. No.: B13006802
M. Wt: 201.69 g/mol
InChI Key: GRDXYWYYIPOBAD-UHFFFAOYSA-N
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Description

4-Amino-4-phenylbutan-1-ol hydrochloride is an organic compound with the molecular formula C10H16ClNO. It is a chiral building block used in various chemical syntheses and research applications. The compound is characterized by the presence of an amino group, a phenyl group, and a hydroxyl group attached to a butane backbone, making it a versatile intermediate in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-phenylbutan-1-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with phenylacetaldehyde and acetaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction to form an intermediate compound.

    Hydrogenation and Reduction: The intermediate is then subjected to hydrogenation and reduction to yield 4-phenylbutanol.

    Amination: The 4-phenylbutanol is further aminated to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amines or alcohols.

    Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-4-phenylbutan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis and the preparation of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-Amino-4-phenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, modulating their activity. The compound can influence various biochemical pathways, including neurotransmitter synthesis and signal transduction .

Comparison with Similar Compounds

    4-Phenylbutanol: A precursor in the synthesis of 4-Amino-4-phenylbutan-1-ol hydrochloride.

    4-Phenylbutylamine: Shares a similar butan-1-amine structure but lacks the hydroxyl group.

    2-Phenyltetrahydrofuran: A product of the oxidation of 4-Phenylbutanol.

Uniqueness: this compound is unique due to its combination of amino, phenyl, and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

4-amino-4-phenylbutan-1-ol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c11-10(7-4-8-12)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8,11H2;1H

InChI Key

GRDXYWYYIPOBAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCO)N.Cl

Origin of Product

United States

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